molecular formula C15H14N2O2 B1420264 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one CAS No. 1099622-05-5

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B1420264
CAS No.: 1099622-05-5
M. Wt: 254.28 g/mol
InChI Key: IHUCRSMGSNYTLO-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-methoxyaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens, nitro compounds, in the presence of catalysts like iron or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), reducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 3-amino-4-methoxyacetanilide

Uniqueness

Compared to similar compounds, 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one stands out due to its indole core, which imparts unique biological activities. The presence of the methoxyphenyl group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications .

Biological Activity

Overview

3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one, an indole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a methoxyphenyl group attached to the indole core, which enhances its solubility and potential therapeutic applications. The compound's interactions with various biological targets suggest significant implications in cancer therapy and other medical fields.

Target of Action
The primary biological target of this compound is tubulin. The compound disrupts tubulin polymerization, affecting microtubule dynamics essential for cell division.

Mode of Action
By interfering with microtubule assembly, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential as an anticancer agent.

Biochemical Pathways
The disruption of microtubule dynamics leads to the inhibition of mitotic spindle formation during cell division, ultimately triggering apoptotic pathways in affected cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary screenings indicated that it exhibits significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 μM, suggesting potent anticancer activity .

Cell LineIC50 (μM)
MDA-MB-2312.43–7.84
HepG24.98–14.65

Apoptosis Induction

Further investigations revealed that at concentrations as low as 1.0 μM, the compound can induce morphological changes consistent with apoptosis in MDA-MB-231 cells. Enhanced caspase-3 activity was observed at higher concentrations (10.0 μM), confirming its role in promoting apoptotic processes .

Case Studies and Research Findings

  • Microtubule Destabilization : In vitro studies highlighted that this compound acts as a microtubule-destabilizing agent, leading to effective inhibition of microtubule assembly at concentrations around 20 μM .
  • Cell Cycle Arrest : Cell cycle analysis indicated that treatment with this compound resulted in G2/M phase arrest in MDA-MB-231 cells at specific concentrations (e.g., 2.5 μM), further corroborating its potential as an anticancer therapeutic agent .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the colchicine-binding site on tubulin, suggesting a similar mechanism of action to established microtubule inhibitors like colchicine and nocodazole .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

Compound NameBiological ActivityUnique Features
Colchicine Microtubule destabilizationEstablished anticancer drug
Nocodazole Microtubule polymerization inhibitorUsed in research for cell cycle studies
3-(4-Methoxyphenyl)amino derivatives Anticancer activity via tubulin interactionEnhanced solubility and bioavailability

Properties

IUPAC Name

3-(4-methoxyanilino)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9,14,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCRSMGSNYTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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